molecular formula C23H20ClN5O3S B2655204 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852048-71-6

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2655204
CAS No.: 852048-71-6
M. Wt: 481.96
InChI Key: UTPLSZZPPXOPEC-UHFFFAOYSA-N
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Description

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of triazole, pyrimidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions.

    Final Assembly: The final compound is assembled by linking the triazole and pyrimidine rings through a sulfanyl bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the oxoethyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups in place of the chlorine atom.

Scientific Research Applications

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its complex structure and functional groups.

    Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and has similar antiviral activity.

    2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Similar structure with potential anticancer properties.

Uniqueness

6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of triazole, pyrimidine, and chlorophenyl groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-13-3-4-14(2)18(9-13)29-20(10-17-11-21(31)26-22(32)25-17)27-28-23(29)33-12-19(30)15-5-7-16(24)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,25,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLSZZPPXOPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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